molecular formula C11H9NO2 B3236309 3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one CAS No. 13668-52-5

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

Cat. No. B3236309
CAS RN: 13668-52-5
M. Wt: 187.19 g/mol
InChI Key: AQPYUQKKKCLZAT-RMKNXTFCSA-N
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Description

“3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one” is a potential impurity found in commercial preparations of olanzapine . It is a degradation product formed by exposure to thermal or oxidative stress . It is also known as “(3Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one” with a molecular formula of C17H20N4O2 .


Synthesis Analysis

The synthesis of this compound involves the condensation of substituted α-ketooxime and N,N-dialkylaminophenylphosphonohydrazides or O-alkylphenyl-phosphonohydrazides . This reaction gives the corresponding phosphonohydrazido oximes in excellent yields under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .


Chemical Reactions Analysis

This compound can be involved in three-component coupling reactions of 1,3-diethyl 2-(2-oxopropylidene)propanedioate and two different α,β-unsaturated aldehydes . The reaction proceeds via two successive independent catalytic domino reactions in a one-pot reaction by a single chiral catalyst .

Future Directions

The future directions for this compound could involve further exploration of its potential as a development candidate for chemoprevention . Its ability to induce Nrf2-mediated expression of phase 2 enzymes and suppress NF-kB-directed inflammation makes it a promising candidate .

properties

IUPAC Name

(3E)-3-(2-oxopropylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)6-9-8-4-2-3-5-10(8)12-11(9)14/h2-6H,1H3,(H,12,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYUQKKKCLZAT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/1\C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 2
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 3
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 4
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 5
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one
Reactant of Route 6
3-(2-Oxo-propylidene)-1,3-dihydro-indol-2-one

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